2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid typically involves multiple stepsThe reaction conditions may vary, but common reagents include phthalic anhydride, thioamides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may include specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalimides and thiazolidine derivatives, such as:
- 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,6-dimethyl-2-oxo-1,2-dihydro-4-pyridinyl}-2-oxoethyl acetate .
Uniqueness
What sets 2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid apart is its unique combination of the 1,3-dioxoisoindoline and thiazolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H15N3O6S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H15N3O6S/c24-16-11-5-1-2-6-12(11)17(25)22(16)9-10-23-18(26)15(30-20(23)29)21-14-8-4-3-7-13(14)19(27)28/h1-8,15,21H,9-10H2,(H,27,28) |
InChI Key |
PBZDWGLJGMLVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.